molecular formula C27H44O5 B1625207 Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate CAS No. 27240-83-1

Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate

Cat. No. B1625207
CAS RN: 27240-83-1
M. Wt: 448.6 g/mol
InChI Key: FVYCOKNQUSFTBH-RFTNVYQZSA-N
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Description

Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate (M3AHDC) is a synthetic compound with a wide range of applications in the field of scientific research. It is a derivative of cholic acid, a bile acid found in the liver, which is used as a model compound to study various biological and biochemical processes. M3AHDC is a versatile compound that has been used in a variety of studies ranging from drug metabolism to cell signaling and gene expression.

Scientific Research Applications

1. Nucleic Acid Synthesis and Modification

Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate may play a role in nucleic acid synthesis and modification. Robins and Hatfield (1982) explored the synthesis of N-[(2-hydroxyethoxy)methyl] heterocycles, demonstrating the potential of related compounds in nucleic acid analogues production and their application in antiviral therapies (Robins & Hatfield, 1982).

2. Photocatalytic Transformation Studies

The compound might be useful in studying photocatalytic transformations. Medana et al. (2008) discussed the photocatalytic transformation of atenolol, a compound structurally similar to methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate, highlighting the potential of these compounds in environmental and decomposition studies (Medana et al., 2008).

3. Epigenetic Modifications: Methylation and Acetylation

Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate, with its acetyl groups, may be relevant in the study of epigenetic modifications. Su, Wellen, and Rabinowitz (2016) emphasized the role of methylation and acetylation in epigenetics, suggesting the potential use of compounds like methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate in studying these processes (Su, Wellen, & Rabinowitz, 2016).

4. Biosynthesis Pathways

Its role in biosynthesis pathways, particularly in the production of 3-hydroxyacids, is significant. Martin et al. (2013) discussed the development of pathways for chiral 3-hydroxyacids, indicating the importance of compounds like methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate in synthesizing valuable chemicals (Martin et al., 2013).

properties

IUPAC Name

methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O5/c1-16(6-11-25(30)31-5)21-9-10-22-20-8-7-18-14-19(32-17(2)28)12-13-26(18,3)23(20)15-24(29)27(21,22)4/h16,18-24,29H,6-15H2,1-5H3/t16-,18-,19-,20+,21-,22+,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYCOKNQUSFTBH-RFTNVYQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate

CAS RN

27240-83-1
Record name Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027240831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 3-ACETYLOXY-12-HYDROXYDEOXYCHOLAN-24-ATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB1G1D93OR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Iannucci, V Passarelli, A Passera, A Iuliano - Tetrahedron: Asymmetry, 2017 - Elsevier
… The diamido phosphites 1a-b were synthesized in two consecutive steps by reacting methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate with PCl 3 in the presence of trimethylamine, …
Number of citations: 6 www.sciencedirect.com

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